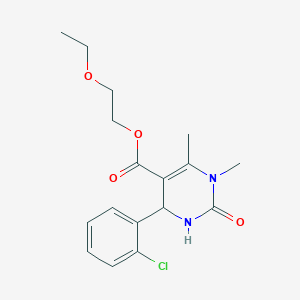![molecular formula C22H16N4O3 B416201 2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325850-80-4](/img/structure/B416201.png)
2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H16N4O3 and its molecular weight is 384.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential in antimicrobial applications. The benzotriazole moiety is known to exhibit binding affinities to a range of proteins, which can be exploited in the development of new antimicrobial agents . The structural similarity to other benzotriazole derivatives suggests that it may have applications in inhibiting bacterial and fungal growth.
Molecular Modeling Studies
Molecular modeling studies have indicated that benzotriazole derivatives can be effective in docking studies with proteins such as oxidoreductase from Escherichia coli and Candida albicans, which are key in antibacterial and antifungal activities, respectively . This suggests potential use in the design of drugs targeting these proteins.
Apoptosis Induction
Compounds with benzotriazole have been designed to induce apoptosis in cancer cells. They have shown the ability to inhibit tubulin polymerization, which is a promising approach for anticancer therapy . This compound’s structure could potentially be applied in similar ways to induce apoptosis in cancerous cells.
Electrochromic and Optical Devices
Benzotriazole derivatives have been used in spectroelectrochemical studies for applications in electrochromic and optical devices. Their ability to undergo redox reactions makes them suitable for use in smart windows and displays .
UV Filters and Photovoltaic Cells
Benzotriazole derivatives are known to act as UV filters, which can be utilized in sunscreen formulations. Additionally, their photostabilizing properties make them candidates for use in photovoltaic cells to improve the efficiency and longevity of solar panels .
Corrosion Inhibition
The compound’s benzotriazole component is a well-known corrosion inhibitor, especially for copper. This application is critical in preventing corrosion in cooling systems and electronic devices .
Drug Precursor
Benzotriazole derivatives serve as precursors in drug synthesis. They are involved in the synthesis of various biologically active molecules, which could include antiviral, antiparasitic, and antioxidative agents .
Material Science Applications
Lastly, the compound’s derivatives have found profound applications in material science. They are used in the development of materials for advanced technologies, including organic electronics and luminescent materials .
Propriétés
IUPAC Name |
2-[4-(benzotriazol-1-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3/c27-19(26-18-11-2-1-10-17(18)23-24-26)12-5-13-25-21(28)15-8-3-6-14-7-4-9-16(20(14)15)22(25)29/h1-4,6-11H,5,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMGLPFHFOOQEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1H-benzo[d][1,2,3]triazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(5-ethyl-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B416118.png)
![(2-Bromo-phenyl)-[4-(2-chloro-4-nitro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B416119.png)

![methyl 4-[2-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B416124.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-6-methyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B416125.png)


![8-Tert-butyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B416131.png)

![12-(3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B416136.png)
![12-[2-(benzyloxy)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B416137.png)
![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416140.png)
![1-(3-Chloro-4-methylanilino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B416141.png)
![3-[[4-(4-chlorophenyl)piperazin-1-yl]amino]indol-2-one](/img/structure/B416142.png)